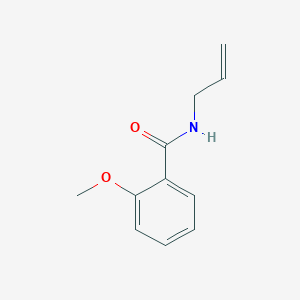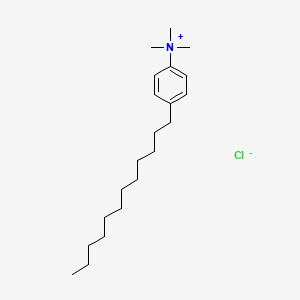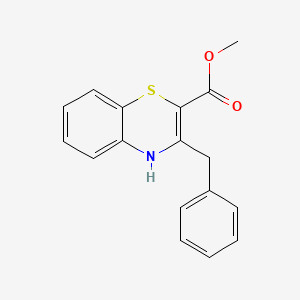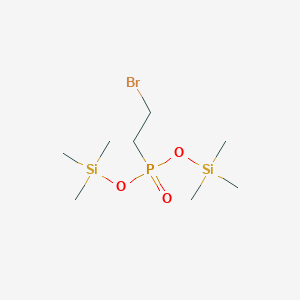
Bis(trimethylsilyl) (2-bromoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C8H22BrO3Pψ2. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by trimethylsilyl and 2-bromoethyl groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) (2-bromoethyl)phosphonate typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilaneThe reaction involves the conversion of dialkyl phosphonate esters into bis(trimethylsilyl) esters, which are then easily converted into the target acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of bromotrimethylsilane as the main reagent, which is known for its ability to cleave lactones, epoxides, acetals, and ethers .
化学反应分析
Types of Reactions
Bis(trimethylsilyl) (2-bromoethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acids.
Reduction: The compound can undergo reduction reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trimethylsilyl halides, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and reduced phosphonate derivatives .
科学研究应用
Bis(trimethylsilyl) (2-bromoethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers
作用机制
The mechanism of action of bis(trimethylsilyl) (2-bromoethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets, such as enzymes and receptors, through its phosphonate group. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis reactions .
相似化合物的比较
Similar Compounds
Similar compounds to bis(trimethylsilyl) (2-bromoethyl)phosphonate include:
- Bis(trimethylsilyl) phosphite
- Diethyl 2-bromoethylphosphonate
- Bis(trimethylsilyl)trifluoroacetylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2-bromoethyl group and the bis(trimethylsilyl) ester. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
69310-54-9 |
|---|---|
分子式 |
C8H22BrO3PSi2 |
分子量 |
333.31 g/mol |
IUPAC 名称 |
[2-bromoethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22BrO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
CRHGHKBDLFQWPX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OP(=O)(CCBr)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



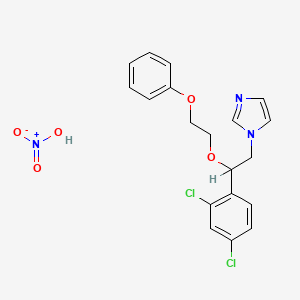
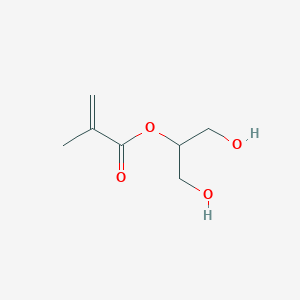
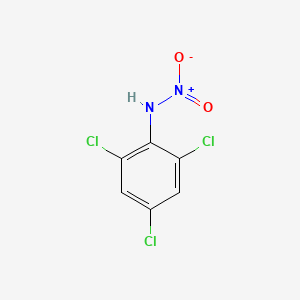
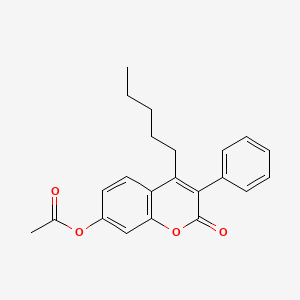

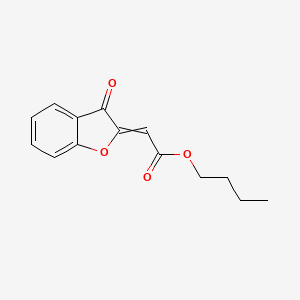
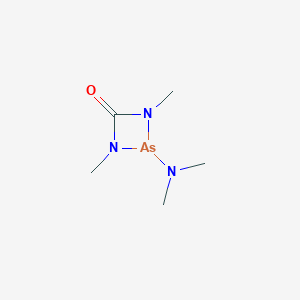
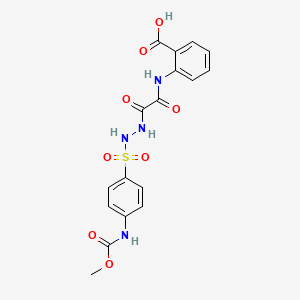

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
